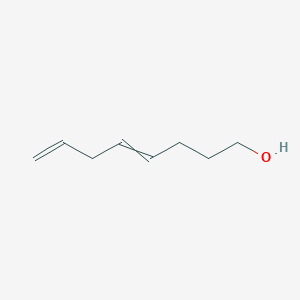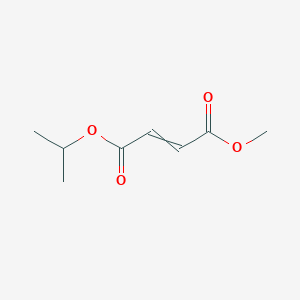![molecular formula C16H15ClN2O2 B14419953 N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide CAS No. 82211-52-7](/img/structure/B14419953.png)
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a chloro and a methylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-chloro-2-(2-methylpropanoyl)aniline with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature of around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A pyridine derivative with a carboxamide group at the 3-position.
Isonicotinamide: A pyridine derivative with a carboxamide group at the 4-position.
Picolinamide: A pyridine derivative with a carboxamide group at the 2-position.
Uniqueness
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide is unique due to the presence of both a chloro and a methylpropanoyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
| 82211-52-7 | |
Formule moléculaire |
C16H15ClN2O2 |
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
N-[4-chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-10(2)15(20)13-9-12(17)3-4-14(13)19-16(21)11-5-7-18-8-6-11/h3-10H,1-2H3,(H,19,21) |
Clé InChI |
SDQHSELMPRKHFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)



![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

